![molecular formula C9H10O B185876 3-Phenyloxetane CAS No. 10317-13-2](/img/structure/B185876.png)
3-Phenyloxetane
Overview
Description
3-Phenyloxetane is a chemical compound with the molecular formula C9H10O . It is a stable motif in medicinal chemistry and has the propensity to undergo ring-opening reactions as a synthetic intermediate .
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-Phenyloxetane, has been a subject of numerous studies. Established synthetic methods and development of new methodologies for oxetane synthesis and incorporation have been relied upon. A number of novel methods have been developed to access oxetane-containing compounds .
Molecular Structure Analysis
The molecular structure of 3-Phenyloxetane is characterized by a four-membered oxetane ring. The molecular weight is 134.17 g/mol . The InChI representation of the molecule is InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
.
Chemical Reactions Analysis
3-Phenyloxetane is known to undergo ortho and para aromatic nitration, followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Physical And Chemical Properties Analysis
3-Phenyloxetane has a molecular weight of 134.17 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1. The exact mass is 134.073164938 g/mol . The density is 1.1±0.1 g/cm3, and it has a boiling point of 215.2±9.0 °C at 760 mmHg .
Scientific Research Applications
Kinase Inhibitors
3-Phenyloxetane derivatives have been explored for their potential as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer . The oxetane group’s high polarity and ability to function as a hydrogen bond acceptor make it an attractive structural motif in medicinal chemistry .
Modulation of Carbonyl Group Activity
Oxetane, the core structure in 3-Phenyloxetane, is known as a nonclassical isoster of the carbonyl group . This means it can mimic the electronic and spatial properties of a carbonyl group, potentially modulating its activity in various chemical reactions .
Hydrogen Bond Formation
The strained C−O−C bond angle in oxetane exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor . This property is important for many of the beneficial properties of substituted oxetanes .
Lewis Base Activity
Oxetane’s ability to donate electron density as a Lewis base has been observed . This property could be exploited in various chemical reactions and processes .
Synthesis of New Oxetane Derivatives
The unique properties and reactivity of 3-Phenyloxetane have driven numerous studies into the synthesis of new oxetane derivatives . These new compounds could have a wide range of applications in medicinal chemistry and other fields .
Aromatic Nitration
3-Phenyloxetane reacts almost entirely by aromatic nitration . This reaction is followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates .
Oxetane Ring-Opening Reactions
The oxetane ring in 3-Phenyloxetane can open to give various products . This property could be exploited in the synthesis of a wide range of compounds .
Formation of Spirocyclic Compounds
3-Phenyloxetane can be used in the formation of spirocyclic compounds . These compounds have a unique structure where two rings share a single atom, and they have a wide range of applications in medicinal chemistry .
Mechanism of Action
Target of Action
Oxetanes, in general, have been used to extend accessible chemical space for further identification of kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.
Mode of Action
3-Phenyloxetane is known to undergo reactions such as aromatic nitration, followed by oxetane ring-opening to give corresponding 2-arylpropane-1,3-diol dinitrates . This reaction is approximately second order in dinitrogen pentoxide and has highly negative entropies of activation .
Biochemical Pathways
Oxetanes are known to influence various biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can affect various biochemical pathways and cellular processes.
Pharmacokinetics
The oxetane group is known to influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The reactions it undergoes, such as aromatic nitration and oxetane ring-opening, result in the formation of 2-arylpropane-1,3-diol dinitrates . These compounds may have various effects at the molecular and cellular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-Phenyloxetane. For instance, the reaction of 3-Phenyloxetane with dinitrogen pentoxide in dichloromethane is temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can influence the compound’s action.
Future Directions
The oxetane ring, including in 3-Phenyloxetane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This makes it an attractive motif for an ever-increasing range of applications in the chemical sciences .
properties
IUPAC Name |
3-phenyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGGVYFIYBKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472725 | |
Record name | 3-phenyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxetane | |
CAS RN |
10317-13-2 | |
Record name | 3-phenyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Phenyloxetane react with nitric acid?
A: 3-Phenyloxetane reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of 3-Phenyloxetane is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []
Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?
A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []
Q3: Can the oxetane ring of 3-Phenyloxetane be opened through other mechanisms?
A: Yes, research demonstrates that 3-Phenyloxetane can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of 3-Phenyloxetane, highlighting the potential for controlling reaction outcomes through different reaction conditions.
Q4: Does 3-Phenyloxetane form complexes with acids?
A: Yes, 3-Phenyloxetane can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for 3-Phenyloxetane and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between 3-Phenyloxetane and these two acids.
Q5: Can the oxetane ring participate in ring expansion reactions?
A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.
Q6: Are there computational studies on the reactivity of 3-Phenyloxetane?
A: While the provided research excerpts do not delve into specific computational studies on 3-Phenyloxetane, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of 3-Phenyloxetane, ultimately aiding in predicting and explaining its reactivity under various conditions.
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